Cas no 1805127-37-0 (Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate)

Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate
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- Inchi: 1S/C11H12F3NO4/c1-6-4-7(5-8(16)17-2)15-10(9(6)18-3)19-11(12,13)14/h4H,5H2,1-3H3
- InChI Key: VALLVZNOVYTFJW-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(C)=CC(CC(=O)OC)=N1)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 311
- Topological Polar Surface Area: 57.6
- XLogP3: 2.5
Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029087882-1g |
Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate |
1805127-37-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate Related Literature
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate
Recent Advances in the Study of Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS: 1805127-37-0)
The compound Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate (CAS: 1805127-37-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its trifluoromethoxy and methoxy substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and agrochemicals. Recent studies have focused on its synthesis, structural optimization, and biological activity, shedding light on its mechanism of action and potential clinical relevance.
One of the key areas of research has been the compound's role as a versatile intermediate in the synthesis of pharmacologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of pyridine-based scaffolds that exhibit potent inhibitory effects against specific kinase targets implicated in cancer and inflammatory diseases. The study highlighted the compound's unique electronic properties, conferred by the trifluoromethoxy group, which enhance binding affinity and metabolic stability.
In addition to its pharmaceutical applications, Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate has also been investigated for its agrochemical potential. A recent report in Pest Management Science detailed its efficacy as a precursor for the development of next-generation herbicides. The trifluoromethoxy moiety was found to improve the compound's bioavailability and environmental persistence, making it a candidate for sustainable crop protection solutions.
Structural and computational studies have further elucidated the compound's reactivity and interaction profiles. Density functional theory (DFT) calculations, as described in a 2024 ACS Omega publication, revealed that the electron-withdrawing effects of the trifluoromethoxy group significantly influence the compound's regioselectivity in nucleophilic substitution reactions. These insights are critical for the design of derivatives with tailored biological activities.
Despite these advancements, challenges remain in scaling up the synthesis of Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate and optimizing its pharmacokinetic properties. Ongoing research aims to address these limitations through innovative synthetic routes and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical and agricultural applications.
In conclusion, Methyl 3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine-6-acetate represents a promising chemical entity with multifaceted applications in drug discovery and agrochemical development. Continued exploration of its structural and functional properties is likely to yield significant breakthroughs in the coming years.
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